Cas no 57303-99-8 (Benzoapyrene-7,8-diol)

Benzoapyrene-7,8-diol structure
Benzoapyrene-7,8-diol structure
Product Name:Benzoapyrene-7,8-diol
CAS No:57303-99-8
MF:C20H12O2
MW:284.308085441589
CID:373025
PubChem ID:42267
Update Time:2025-07-17

Benzoapyrene-7,8-diol Chemical and Physical Properties

Names and Identifiers

    • Benzo[a]pyrene-7,8-diol
    • BENZO(A)PYRENE-7,8-DIOL
    • Benzo[a]pyrene-7,8-diol
    • Benzo[pqr]tetraphene-7,8-diol
    • CHEMBL7790
    • SCHEMBL6576411
    • DTXSID50205927
    • FWKXMJCJEOUXDE-UHFFFAOYSA-N
    • NS00115935
    • BDBM50474728
    • RC3CT9PL2W
    • 57303-99-8
    • 7,8-Dihydroxybenzo[a]pyrene
    • Benzo[def]chrysene-7,8-diol
    • 7,8-Dihydroxybenzo(a)pyrene
    • pentacyclo[10.6.2.02,7.09,19.016,20]icosa-1,3,7,9(19),10,12(20),13,15,17-nonaene-5,6-diol
    • B[a]P-7,8-catechol
    • DB-318652
    • DTXCID80128418
    • C22355
    • 7,8Dihydroxybenzo(a)pyrene
    • pentacyclo(10.6.2.02,7.09,19.016,20)icosa-1,3,7,9(19),10,12(20),13,15,17-nonaene-5,6-diol
    • Benzoapyrene-7,8-diol
    • Inchi: 1S/C20H12O2/c21-17-9-8-14-15-7-6-12-3-1-2-11-4-5-13(19(15)18(11)12)10-16(14)20(17)22/h1-10,21-22H
    • InChI Key: FWKXMJCJEOUXDE-UHFFFAOYSA-N
    • SMILES: OC1=C(C=CC2=C1C=C1C=CC3=CC=CC4=CC=C2C1=C43)O

Computed Properties

  • Exact Mass: 284.08376
  • Monoisotopic Mass: 284.084
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 0
  • Complexity: 435
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 40.5A^2
  • XLogP3: 5.6

Experimental Properties

  • Color/Form: NA
  • Density: 1.5±0.1 g/cm3
  • Boiling Point: 572.3±23.0 °C at 760 mmHg
  • Flash Point: 244.0±28.7 °C
  • Refractive Index: 1.963
  • PSA: 40.46

Benzoapyrene-7,8-diol Security Information

Benzoapyrene-7,8-diol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B205840-1mg
Benzo[a]pyrene-7,8-diol
57303-99-8
1mg
$ 236.00 2023-04-19
TRC
B205840-10mg
Benzo[a]pyrene-7,8-diol
57303-99-8
10mg
$ 1832.00 2023-04-19

Additional information on Benzoapyrene-7,8-diol

Recent Advances in the Study of Benzo[a]pyrene-7,8-diol (57303-99-8): Implications for Chemical Biology and Pharmaceutical Research

Benzo[a]pyrene-7,8-diol (CAS: 57303-99-8) is a critical intermediate metabolite of benzo[a]pyrene (BaP), a well-known polycyclic aromatic hydrocarbon (PAH) with significant carcinogenic potential. Recent studies have focused on elucidating the molecular mechanisms underlying its biological activity, particularly its role in DNA adduct formation and oxidative stress. This research brief synthesizes the latest findings on Benzo[a]pyrene-7,8-diol, highlighting its implications for chemical biology and pharmaceutical research.

One of the most significant advancements in this area is the identification of specific cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1, responsible for the metabolic activation of BaP to its diol epoxide derivatives. Recent in vitro and in vivo studies have demonstrated that Benzo[a]pyrene-7,8-diol is further metabolized to the highly reactive Benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE), which forms covalent adducts with DNA, leading to mutagenesis and carcinogenesis. These findings underscore the importance of targeting these metabolic pathways for chemoprevention strategies.

In addition to its role in carcinogenesis, recent research has explored the potential of Benzo[a]pyrene-7,8-diol as a biomarker for PAH exposure. Advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been employed to detect and quantify this metabolite in biological samples with high sensitivity and specificity. These developments are crucial for environmental and occupational health monitoring, particularly in populations with high exposure to PAHs.

Furthermore, novel therapeutic approaches targeting the detoxification pathways of Benzo[a]pyrene-7,8-diol have emerged. For instance, small molecule inhibitors of CYP1A1 and CYP1B1 are being investigated for their potential to reduce the formation of BPDE and subsequent DNA damage. Additionally, natural compounds with antioxidant properties, such as flavonoids and polyphenols, have shown promise in mitigating the oxidative stress induced by Benzo[a]pyrene-7,8-diol in preclinical models.

Another area of interest is the structural characterization of Benzo[a]pyrene-7,8-diol and its derivatives using advanced spectroscopic and computational methods. Recent studies have employed nuclear magnetic resonance (NMR) spectroscopy and density functional theory (DFT) calculations to elucidate the electronic and steric properties of this metabolite, providing insights into its reactivity and interactions with biological macromolecules.

In conclusion, the study of Benzo[a]pyrene-7,8-diol (57303-99-8) continues to be a vibrant area of research with significant implications for understanding PAH-induced carcinogenesis and developing targeted interventions. The integration of advanced analytical techniques, computational modeling, and therapeutic strategies holds great promise for advancing this field. Future research should focus on translating these findings into clinical applications, particularly in the context of personalized medicine and environmental health.

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